N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Pharmacological Studies
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has been investigated for its binding properties and potential pharmacological effects. In studies focusing on receptor interactions, this compound has shown promise as a ligand for various receptors, which could lead to new therapeutic applications. For example, derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been studied for their affinity and selectivity towards dopamine D(4) receptors, indicating its potential use in neurological research and drug development (Colabufo et al., 2001).
Catalytic Applications
Research into the catalytic properties of compounds structurally related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has revealed their potential in facilitating chemical transformations. For instance, N-isopropyl-2-iodo-5-methoxybenzamide has been identified as an efficient and environmentally benign catalyst for the oxidation of alcohols, demonstrating the versatility of this class of compounds in synthetic organic chemistry (Yakura et al., 2018).
Environmental and Health Monitoring
Compounds analogous to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been employed in the development of analytical methods for monitoring environmental pollutants and assessing human exposure to hazardous substances. Techniques utilizing similar chemical structures have been applied in the sensitive detection of parabens, triclosan, and other environmental phenols in human milk, underscoring the importance of these compounds in public health and safety monitoring (Ye et al., 2008).
Antibacterial Research
The search for new antibacterial agents has led to the exploration of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide derivatives. Studies have shown that modifications to the benzamide moiety can produce potent inhibitors of the bacterial cell division protein FtsZ, offering a novel approach to combatting bacterial infections with improved pharmaceutical properties (Haydon et al., 2010).
Molecular and Structural Analysis
Investigations into the molecular structure and interactions of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide and its derivatives have provided insights into their chemical behavior and potential applications. X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the structural characteristics of these compounds, paving the way for their application in various scientific fields (Karabulut et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-7-4-5-10-16(13)17(21)20-12-18(2,22-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLLPJIIGIBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.